Mmp-9-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

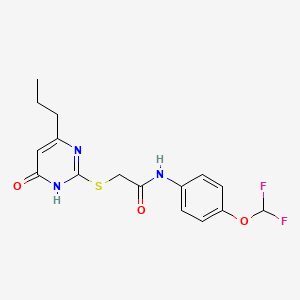

Mmp-9-IN-1 is a secondary carboxamide . It is a specific matrix metalloproteinase-9 (MMP-9) inhibitor . It selectively targets the hemopexin (PEX) domain of MMP-9 .

Molecular Structure Analysis

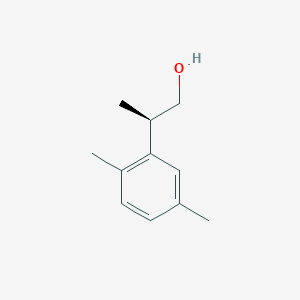

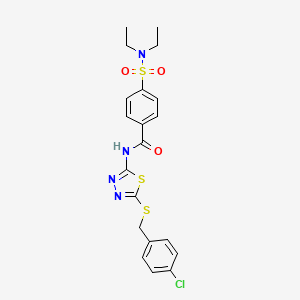

Mmp-9-IN-1 is a secondary carboxamide resulting from the formal condensation of the carboxy group of [(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid with the amino group of 4-(difluoromethoxy)aniline . The molecular weight is 369.39 .Chemical Reactions Analysis

MMP-9 plays a number of important physiological functions but is also responsible for many pathological processes, including cancer invasion, metastasis, and angiogenesis . MMP-9 works as an activator, or activity enhancer, of signaling molecules like cytokines or chemokines .科学研究应用

- Research : Studies explore the design and synthesis of MMP-9 inhibitors. Unfortunately, no FDA-approved inhibitor exists yet, but ongoing research aims to address this gap .

- Evidence : In rhesus monkeys, MMP-9 is implicated in IL-8-induced mobilization of hematopoietic progenitor cells from bone marrow .

Cancer Treatment

Hematopoietic Progenitor Cell Mobilization

Tumor-Associated Tissue Remodeling

作用机制

Mode of Action

Mmp-9-IN-1 interacts with MMP-9 by inhibiting its proteolytic activity . One cysteine (Cys99) residue in the propeptide of pro-MMP-9 can interact with the catalytic zinc ion of this protein . This interaction is required in the maintenance of MMP latency. The proteolytic removal of the propeptide region will completely disrupt this interaction . After activation, MMP-9 can cleave its substrates at MMP-9 cleavage sites .

Biochemical Pathways

MMP-9 is involved in various biochemical pathways. It plays a key role in tumorigenesis by regulating migration, epithelial-to-mesenchymal transition, and survival of cancer cells, induction of immune response, angiogenesis, and formation of the tumor microenvironment . MMP-9 also participates in the degradation of components of the extracellular matrix and is involved in vascular remodeling and vasomotor changes . MMP-9 activity is required during embryological development and maintenance of physiology through degradation of ECM molecules and allowing cell migration .

Pharmacokinetics

It is known that the activity of mmp-9 is regulated by tissue inhibitors of metalloproteinases (timps), which impede substrate binding and activity by binding to its active sites . This suggests that the bioavailability of Mmp-9-IN-1 could be influenced by the presence of TIMPs in the body.

Result of Action

The inhibition of MMP-9 by Mmp-9-IN-1 can lead to various molecular and cellular effects. MMP-9 cleaves and activates many immune-related molecules such as interleukin-8 to its more potent truncated form and activates IL-1β and transforming growth factor β . Therefore, inhibition of MMP-9 can potentially disrupt these processes. Moreover, MMP-9 has been implicated in various pathological conditions, including cancer invasion, metastasis, angiogenesis, and inflammatory diseases . Thus, Mmp-9-IN-1 could potentially have therapeutic effects in these conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mmp-9-IN-1. For instance, MMP-9 expression and activity can be regulated by growth factors, cytokines, oncogenes, metal ions, and hormones through MAPK pathway signaling . Moreover, the pattern of MMP-9 expression, activity, and excretion after peripheral nerve injury is universal in both sexes . Therefore, the biological environment and the presence of other signaling molecules can significantly influence the action of Mmp-9-IN-1.

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRRVUORWPRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mmp-9-IN-1 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)